6-(3-methylbutyl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
6-(3-methylbutyl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methylbutyl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidine derivatives. The reaction conditions may involve:
Heating: Reactions are often carried out at elevated temperatures to facilitate the formation of the pyrrolopyrimidine ring.
Catalysts: Catalysts such as acids or bases may be used to accelerate the reaction.
Solvents: Common solvents include ethanol, methanol, or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Processing: Large-scale production using continuous flow reactors for improved efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(3-methylbutyl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, it may be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of 6-(3-methylbutyl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes involved in various biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrimidine Derivatives: Other compounds in this class may include different substituents on the pyrimidine ring.
Trimethoxyphenyl Derivatives: Compounds with similar trimethoxyphenyl groups may exhibit comparable biological activities.
Uniqueness
The uniqueness of 6-(3-methylbutyl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(3-methylbutyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-11(2)6-7-23-10-13-16(19(23)24)17(22-20(25)21-13)12-8-14(26-3)18(28-5)15(9-12)27-4/h8-9,11,17H,6-7,10H2,1-5H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRASNGIPPYXLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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